molecular formula C9H16OS B14659765 2-(Propylsulfanyl)cyclohexan-1-one CAS No. 38293-11-7

2-(Propylsulfanyl)cyclohexan-1-one

Cat. No.: B14659765
CAS No.: 38293-11-7
M. Wt: 172.29 g/mol
InChI Key: QVCKRSGYCBWDRE-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)cyclohexan-1-one is a synthetic organic compound featuring a cyclohexanone scaffold substituted with a propylsulfanyl group at the 2-position . This structure combines a ketone functional group, a common motif in bioactive molecules and synthetic intermediates, with a thioether moiety. The compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its potential research applications include serving as a precursor for the synthesis of more complex sulfur-containing heterocycles and as a key intermediate in methodological studies for developing novel organic transformations. The cyclohexanone core is a common structure in various synthetic pathways, and its modification with sulfur-based functional groups is an area of active investigation in chemical research . This product is intended for use in a laboratory setting by qualified researchers. It is provided as a chemical reference standard and is strictly for research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

CAS No.

38293-11-7

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

2-propylsulfanylcyclohexan-1-one

InChI

InChI=1S/C9H16OS/c1-2-7-11-9-6-4-3-5-8(9)10/h9H,2-7H2,1H3

InChI Key

QVCKRSGYCBWDRE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)cyclohexan-1-one typically involves the introduction of a propylsulfanyl group to a cyclohexanone precursor. One common method is the nucleophilic substitution reaction where a propylthiol reacts with cyclohexanone under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

2-(Propylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent-Based Classification

Cyclohexan-1-one derivatives are classified by substituent type, which dictates their chemical behavior. Key groups include:

Sulfur-Containing Derivatives
  • 2-(Propylsulfanyl)cyclohexan-1-one: The propylsulfanyl group likely enhances lipophilicity compared to hydroxyl or amino analogs, though specific data are sparse .
  • 2-(Hydroxyphenylmethyl)-cyclohexan-1-one : Synthesized via aldol condensation, this compound exhibits diastereoselectivity (syn: δ 5.39 ppm; anti: δ 4.79 ppm in ¹H NMR) due to stereoelectronic effects of the hydroxyphenylmethyl group .
Amino-Substituted Derivatives
  • 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one (2-MDCK): A chloramine ketone analog with analgesic and hallucinogenic properties. Characterized via GC-MS, LC-MS, and NMR, its fragmentation pathways and spectral data differ significantly from sulfur-containing analogs .
  • Methoxetamine (MXE): A Schedule I substance with a 3-methoxyphenyl and ethylamino group. Its regulatory status contrasts with this compound, which lacks documented controlled substance designations .
  • 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one: Structural similarity to MXE but with an ethylamino group, highlighting how alkyl chain length in substituents alters biological activity .
Aryl-Substituted Derivatives
  • 2-(3-Aryl-furan-2-yl)cyclohexan-1-one Derivatives : Compounds with 4-fluorophenyl, 4-chlorophenyl, or 2,4-dimethylphenyl groups on the furan ring (e.g., 2d–2g) exhibit varied synthetic yields (37–75%) and are characterized by distinct ¹H/¹³C NMR and HRMS profiles .
  • 2-(2-(3-Methoxyphenyl)ethyl)cyclohexan-1-one : Synthesized as a colorless oil or solid, purified via PTLC, with molecular weights confirmed by HRMS .

Structural and Functional Insights

  • Reactivity : Sulfur-containing derivatives like this compound may exhibit nucleophilic thioether reactivity, contrasting with the electrophilic carbonyl of aryl-substituted analogs.
  • Biological Activity: Amino-substituted derivatives (e.g., 2-MDCK, MXE) demonstrate psychoactive properties, whereas sulfur-containing analogs are less studied in this context .
  • Synthetic Challenges : Aryl-substituted compounds (e.g., 2d–2g) show variable yields (37–75%) due to electronic effects of substituents on reaction intermediates .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Methodology : Replace traditional solvents with ionic liquids or biobased alternatives . Optimize atom economy via one-pot reactions. Evaluate using the E-factor (kg waste/kg product), aiming for values <5. Cite successes in greener syntheses of cyclohexanone derivatives .

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